molecular formula C19H27N5O2 B3794977 2-methyl-8-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}octahydro-2H-pyrazino[1,2-a]pyrazine

2-methyl-8-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}octahydro-2H-pyrazino[1,2-a]pyrazine

Cat. No.: B3794977
M. Wt: 357.4 g/mol
InChI Key: ZLWGHBSLCMDMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives are often provided using the B3LYP/6-311++G(d,p) basis set .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some benzimidazole derivatives have been found to inhibit the binding of certain proteins .

Safety and Hazards

The safety and hazards of benzimidazole and its derivatives can vary widely depending on their specific structure. Some benzimidazole derivatives are used as drugs and have been thoroughly tested for safety, while others may be harmful or toxic .

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Therefore, the development of new benzimidazole derivatives and the study of their properties and potential applications is a promising direction for future research .

Properties

IUPAC Name

1-(8-methyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-2-yl)-2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-14-4-3-5-16-19(14)21-17(20-16)12-26-13-18(25)24-9-8-23-7-6-22(2)10-15(23)11-24/h3-5,15H,6-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWGHBSLCMDMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)COCC(=O)N3CCN4CCN(CC4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-8-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}octahydro-2H-pyrazino[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
2-methyl-8-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}octahydro-2H-pyrazino[1,2-a]pyrazine
Reactant of Route 3
Reactant of Route 3
2-methyl-8-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}octahydro-2H-pyrazino[1,2-a]pyrazine
Reactant of Route 4
Reactant of Route 4
2-methyl-8-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}octahydro-2H-pyrazino[1,2-a]pyrazine
Reactant of Route 5
Reactant of Route 5
2-methyl-8-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}octahydro-2H-pyrazino[1,2-a]pyrazine
Reactant of Route 6
Reactant of Route 6
2-methyl-8-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}octahydro-2H-pyrazino[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.